Antitubercular agent-32

Antitubercular drug discovery MIC determination Mycobacterium tuberculosis

Antitubercular agent-32 (CAS 2498762-42-6) is a synthetic derivative of the 8-nitrobenzothiazinone (BTZ) scaffold, specifically a 6-methanesulfonyl-substituted analogue. This compound belongs to the class of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) inhibitors, a validated target essential for mycobacterial cell wall biosynthesis.

Molecular Formula C22H28N4O5S2
Molecular Weight 492.6 g/mol
Cat. No. B12396613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-32
Molecular FormulaC22H28N4O5S2
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5
InChIInChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3
InChIKeyWDMGWMXNDMKIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-32: A 6-Methanesulfonyl Benzothiazinone DprE1 Inhibitor with Enhanced Aqueous Solubility and Metabolic Stability


Antitubercular agent-32 (CAS 2498762-42-6) is a synthetic derivative of the 8-nitrobenzothiazinone (BTZ) scaffold, specifically a 6-methanesulfonyl-substituted analogue [1]. This compound belongs to the class of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) inhibitors, a validated target essential for mycobacterial cell wall biosynthesis [2]. As a lead-like molecule emerging from a medicinal chemistry optimization campaign, agent-32 incorporates structural modifications designed to address the poor aqueous solubility (<0.01 μg/mL) that limits the clinical utility of the advanced BTZ candidate PBTZ169 [3]. The compound is characterized by a cyclopropyl-fused piperazine side chain and a 6-methanesulfonyl electron-withdrawing group, which collectively confer a distinct profile of in vitro potency, solubility, and metabolic stability relative to its progenitor and close analogues [4].

Why Antitubercular Agent-32 Cannot Be Replaced by Other Benzothiazinone DprE1 Inhibitors in Research Programs


Within the benzothiazinone (BTZ) class, minor structural variations lead to profound differences in potency, physicochemical properties, and metabolic fate, rendering inter-compound substitution scientifically unsound. For instance, the introduction of a 6-methanesulfonyl group versus the 6-trifluoromethyl group in PBTZ169 dramatically alters aqueous solubility (0.70 μg/mL for agent-32 vs <0.01 μg/mL for PBTZ169) and microsomal stability profiles [1]. Furthermore, side-chain modifications—such as the cyclopropyl-fused piperazine in agent-32 versus the cyclohexylmethylpiperazine in MsPBTZ169—yield distinct DprE1 IC50 values (3.9 μM vs 0.05 μM) and clearance rates (HLM Clint 77.0 vs 60.5 mL/min/kg) [2]. Therefore, experimental outcomes obtained with agent-32 are not directly transferable to other BTZ analogues, and the compound must be sourced specifically to ensure reproducibility and validity of structure-activity relationship (SAR) investigations [3].

Quantitative Differentiation of Antitubercular Agent-32 from Close Benzothiazinone Analogues


Comparative Whole-Cell Antimycobacterial Potency (MIC) Against M. tuberculosis H37Rv

Antitubercular agent-32 (compound 8) exhibits a minimum inhibitory concentration (MIC) of 0.04 μM (40 nM) against M. tuberculosis H37Rv after 48-hour exposure. This potency is intermediate among the 6-methanesulfonyl BTZ series: MsPBTZ169 (compound 1) is 4-fold more potent (MIC 0.01 μM), while compound 2 is slightly more potent (MIC 0.03 μM) and compound 9 is 4-fold less potent (MIC 0.17 μM) [1]. Notably, agent-32 maintains sub-100 nM potency despite structural modifications aimed at improving solubility, confirming that the 6-methanesulfonyl-cyclopropyl-fused piperazine scaffold retains strong antibacterial activity [2].

Antitubercular drug discovery MIC determination Mycobacterium tuberculosis

On-Target DprE1 Enzyme Inhibition Potency

Antitubercular agent-32 inhibits DprE1 with an IC50 of 3.9 ± 0.2 μM. This value is approximately 78-fold weaker than that of MsPBTZ169 (IC50 0.05 μM) and 390-fold weaker than that of PBTZ169 (IC50 0.01 μM) [1]. Within the study series, agent-32 exhibits an IC50 comparable to that of compound 12 (IC50 4.4 μM) but higher (weaker) than that of compound 11 (IC50 1.1 μM) [2]. The moderate enzyme inhibition yet potent whole-cell activity (MIC 0.04 μM) suggests that cellular permeability and/or target accessibility contribute favorably to the compound's overall antibacterial profile [3].

DprE1 inhibition Enzyme assay Target engagement

Aqueous Solubility Improvement Relative to PBTZ169

Antitubercular agent-32 exhibits an aqueous solubility of 0.70 μg/mL in phosphate buffer (pH 7.4). This represents a greater than 70-fold improvement over PBTZ169, which displays solubility below the detection limit (<0.01 μg/mL) [1]. Among the three 6-methanesulfonyl analogues tested, agent-32 is intermediate: compound 2 shows the highest solubility (0.81 μg/mL), while MsPBTZ169 is slightly lower (0.64 μg/mL) [2]. The enhanced solubility is attributed to the replacement of the 6-trifluoromethyl group with a more polar methanesulfonyl moiety, a key design element that addresses the poor bioavailability predicted for PBTZ169 [3].

Thermodynamic solubility Physicochemical property Drug-likeness

Comparative Metabolic Stability in Human and Mouse Liver Microsomes

In human liver microsomes (HLM), antitubercular agent-32 displays a half-life (t1/2) of 22.6 minutes and an intrinsic clearance (Clint) of 77.0 mL/min/kg. This clearance rate is 2.7-fold higher than that of PBTZ169 (HLM Clint 28.1 mL/min/kg) but only 27% higher than that of MsPBTZ169 (HLM Clint 60.5 mL/min/kg) [1]. In mouse liver microsomes (MLM), agent-32 shows t1/2 33.5 min and Clint 163.0 mL/min/kg, which is similar to PBTZ169 (MLM Clint 173.6 mL/min/kg) but 76% higher than compound 2 (MLM Clint 92.4 mL/min/kg) [2]. Notably, the cyclopropyl-fused side chain in agent-32 confers a distinct species-dependent metabolic pattern relative to other 6-methanesulfonyl analogues [3].

Microsomal stability Clearance ADME

Minimal Cytotoxicity Profile in HepG2 Cells

Antitubercular agent-32 (compound 8) demonstrates no obvious growth inhibition of HepG2 human hepatocellular carcinoma cells when tested at concentrations up to 7500 ng/mL (approximately 15 μM) over 48 hours [1]. While the publication does not provide direct comparative cytotoxicity data for MsPBTZ169 or PBTZ169 in the same assay, the observed lack of cytotoxicity at concentrations nearly 400-fold above the MIC (40 nM) suggests a favorable therapeutic window for in vitro studies [2]. This profile is consistent with the intended purpose of the 6-methanesulfonyl modification to improve drug-like properties without introducing overt cellular toxicity [3].

Cytotoxicity Safety assessment Hepatotoxicity

Recommended Research Applications for Antitubercular Agent-32 Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Benzothiazinone Side-Chain Modifications

Antitubercular agent-32 (compound 8) serves as a critical reference point for SAR campaigns exploring cyclopropyl-fused piperazine side chains on the 6-methanesulfonyl BTZ core. Its MIC (0.04 μM) and DprE1 IC50 (3.9 μM) provide quantitative benchmarks against which new analogues bearing related constrained rings can be compared [1]. Researchers can use agent-32 as a control to assess how further modifications affect the potency-physicochemical property balance [2].

Formulation Feasibility Studies Requiring Improved Aqueous Solubility

Given its 70-fold higher aqueous solubility (0.70 μg/mL) relative to PBTZ169 (<0.01 μg/mL), antitubercular agent-32 is a preferred tool compound for developing aqueous-based dosing formulations for in vivo efficacy or PK studies [1]. The compound's solubility profile, while still modest, reduces the need for complex solubilization strategies (e.g., high-percentage co-solvents or cyclodextrins) that may introduce confounding variables [2].

In Vitro Mode-of-Action Studies Investigating DprE1 Inhibition and Cellular Permeability

The discordance between agent-32's moderate enzyme inhibition (DprE1 IC50 3.9 μM) and potent whole-cell activity (MIC 0.04 μM) makes it a valuable probe for studying cellular permeability, efflux, and target accessibility in M. tuberculosis [1]. Researchers can pair agent-32 with more potent enzyme inhibitors (e.g., MsPBTZ169, IC50 0.05 μM) to dissect the relative contributions of target engagement versus cellular penetration to overall antibacterial efficacy [2].

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